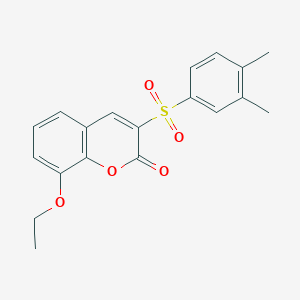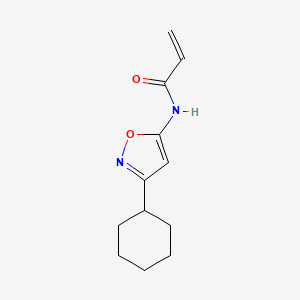
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the Walter and Eliza Hall Institute of Medical Research in Melbourne, Australia. CX-5461 has shown promise as a potential anticancer agent, as it selectively targets cancer cells with high levels of ribosomal DNA (rDNA) transcription.
Wirkmechanismus
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the downregulation of ribosomal RNA (rRNA) synthesis and the induction of nucleolar stress. Nucleolar stress activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the p53 pathway, leading to cell cycle arrest and apoptosis. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide also inhibits rRNA synthesis, which has downstream effects on protein synthesis and cell growth. In addition, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and PARP inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide is its selectivity for cancer cells with high levels of rDNA transcription, which makes it a potentially effective anticancer agent. However, this selectivity also limits its use to certain cancer types. Additionally, N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to have off-target effects on other RNA polymerases, which may limit its specificity for RNA polymerase I. Another limitation is the potential for toxicity, as N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been shown to induce DNA damage and apoptosis in normal cells as well.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide. One area of interest is the development of biomarkers to identify patients who are likely to respond to N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide treatment. Another area of interest is the combination of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide with other anticancer agents, such as DNA-damaging agents and PARP inhibitors, to enhance its efficacy. Finally, there is interest in developing second-generation N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide analogs with improved selectivity and reduced toxicity.
Synthesemethoden
The synthesis of N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide involves several steps, starting with the reaction of cyclohexylamine with 2-bromoacetophenone to form 3-cyclohexylacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-cyclohexyl-5-hydroxyacetophenone oxime, which is subsequently converted to the oxazole ring by reaction with phosphorus oxychloride. The final step involves the reaction of the oxazole intermediate with propargylamine to form N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to selectively target cancer cells with high levels of rDNA transcription, which is a hallmark of many cancer types. N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells.
Eigenschaften
IUPAC Name |
N-(3-cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-12-8-10(14-16-12)9-6-4-3-5-7-9/h2,8-9H,1,3-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROURNXKAKLUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=NO1)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyclohexyl-1,2-oxazol-5-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

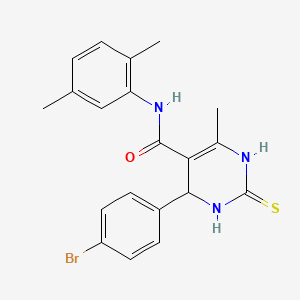
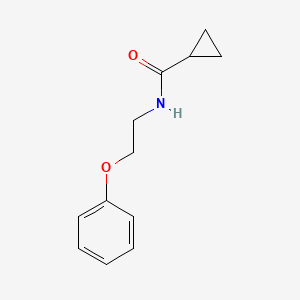
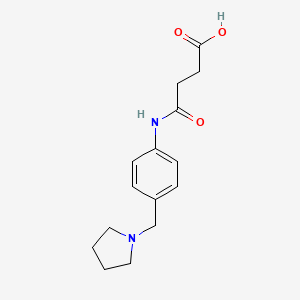

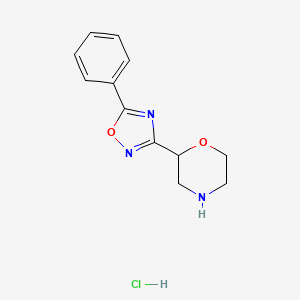
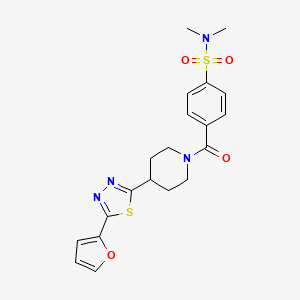
![(5-fluorobenzo[b]thiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2375779.png)
![3-methyl-2-oxo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2375782.png)
![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)
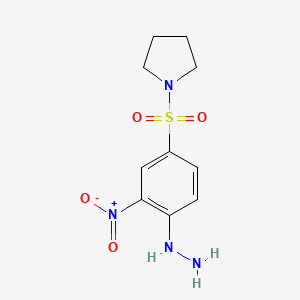
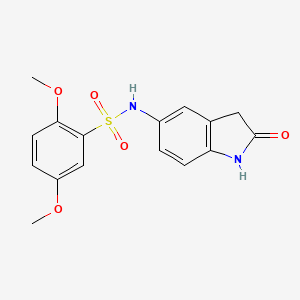
![2-Ethoxy-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2375788.png)
![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2375790.png)
